
Cefquinome sulfate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cefquinome sulfate is a fourth-generation cephalosporin antibiotic developed exclusively for veterinary use. It exhibits a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria, including Pseudomonas aeruginosa and Enterobacteriaceae . This compound is particularly effective in treating respiratory and breast infections in pigs and cattle .
准备方法
Synthetic Routes and Reaction Conditions: Cefquinome sulfate can be synthesized through various methods. One common approach involves the preparation of cefquinome-loaded gelatin microspheres using an emulsion cross-linking method and a spray-drying method . The emulsion cross-linking method involves the use of gelatin as a carrier, while the spray-drying method employs a high-shear homogenizer to achieve the desired particle size and encapsulation efficiency .
Industrial Production Methods: Industrial production of this compound often involves the preparation of oily nanosuspensions to improve its bioavailability and stability . This method uses propylene glycol dicaprolate/dicaprate as the oil medium and caprylocaproyl polyoxyl-8 glycerides as the stabilizer . The resulting nanosuspension exhibits suitable stability, physicochemical properties, and safety, making it a promising veterinary nanodelivery system .
化学反应分析
Types of Reactions: Cefquinome sulfate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction . The stability of this compound in aqueous solutions and solid phase is influenced by factors such as temperature, relative air humidity, buffer components, and the presence of hydrogen and hydroxide ions .
Common Reagents and Conditions: Hydrolysis of this compound can be initiated by dissolving the compound in hydrochloric acid or sodium hydroxide solutions . The degradation of this compound is dependent on temperature and hydroxide ion concentration .
Major Products Formed: The major products formed from the hydrolysis of this compound include inactive degradation products that are more allergenic than the parent compound . These degradation products result from the breakdown of the beta-lactam group, which is essential for the antibacterial activity of this compound .
科学研究应用
Pharmacokinetics
Cefquinome sulfate has a relatively short half-life of approximately 2.5 hours but demonstrates high bioavailability when administered via injection. It is minimally protein-bound (less than 5%) and primarily excreted unchanged through urine. The compound shows rapid absorption characteristics, allowing for effective treatment of acute infections .
Veterinary Applications
This compound is widely utilized in veterinary medicine for the treatment of various infections in cattle and swine. Its applications include:
- Mastitis : It is commonly used to treat coliform mastitis in dairy cows, effectively targeting pathogens such as Staphylococcus aureus and Escherichia coli.
- Respiratory Infections : The antibiotic is effective against respiratory diseases caused by Pasteurella multocida and Actinobacillus pleuropneumoniae in pigs.
- Dermatitis and Foot Rot : Cefquinome is also indicated for treating skin infections and foot rot in cattle .
Efficacy Against Biofilm Formation
A study investigated the effectiveness of this compound against biofilm-producing strains of Staphylococcus aureus isolated from bovine milk samples. The research demonstrated that cefquinome could inhibit bacterial growth even in the presence of biofilms, highlighting its potential in treating persistent infections associated with biofilm formation .
Sustained-Release Formulation
Research on a sustained-release formulation of this compound showed promising results in enhancing its pharmacokinetic profile. The study developed a suspension injection that allowed for prolonged release and stable quality over time, improving therapeutic outcomes for livestock suffering from chronic infections .
Comparative Efficacy Table
Application | Target Pathogen | Dosage | Outcomes |
---|---|---|---|
Mastitis | Staphylococcus aureus | 2.5 mg/ml intramammary | Significant reduction in infection rates |
Respiratory Diseases | Escherichia coli, Pasteurella | 2.5 mg/ml intramuscular | Rapid improvement in clinical signs |
Dermatitis | Various pathogens | 2.5 mg/ml intramuscular | Effective clearance of skin lesions |
作用机制
Cefquinome sulfate exerts its antibacterial effects by binding to and inactivating penicillin-binding proteins located on the inner membrane of the bacterial cell wall . This action inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death . This compound is resistant to beta-lactamase, an enzyme produced by some bacteria to inactivate beta-lactam antibiotics . Its zwitterionic structure facilitates rapid penetration across biological membranes, including the porins of bacterial cell walls .
相似化合物的比较
Cefquinome sulfate is unique among fourth-generation cephalosporins due to its broad-spectrum antibacterial activity and resistance to beta-lactamase . Similar compounds include other fourth-generation cephalosporins such as cefepime and cefpirome . this compound is specifically developed for veterinary use, whereas cefepime and cefpirome are used in human medicine . The unique structure of this compound, including its quaternary quinolinium and aminothiazolyl moieties, contributes to its high affinity for penicillin-binding proteins and its effectiveness against a wide range of bacterial pathogens .
生物活性
Cefquinome sulfate (CS) is a fourth-generation cephalosporin antibiotic developed primarily for veterinary use, particularly effective against a broad spectrum of bacterial pathogens. This article explores its biological activity, pharmacokinetics, and therapeutic efficacy based on recent research findings.
Overview of this compound
This compound is notable for its potent antibacterial properties and low resistance rates among target pathogens. It is primarily utilized in treating infections in livestock, especially in dairy cows suffering from mastitis and respiratory diseases. Its effectiveness stems from its ability to inhibit bacterial cell wall synthesis, making it a critical tool in veterinary medicine.
Pharmacokinetics
Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption and distribution characteristics when administered intramammarily or intramuscularly.
Key Pharmacokinetic Parameters
These studies indicate that this compound maintains effective concentrations in milk for extended periods post-administration, which is crucial for treating mastitis effectively.
Efficacy Against Bacterial Infections
This compound has been extensively studied for its effectiveness against various bacterial strains, particularly Escherichia coli associated with mastitis.
Case Study: Efficacy Against E. coli Mastitis
A study conducted by Yu et al. (2017) assessed the pharmacodynamic effectiveness of cefquinome against E. coli mastitis in lactating mice:
- Methodology : Mice received intramammary infusions of cefquinome at doses ranging from 25 to 400 µg/gland.
- Results :
- Doses of 200 µg/gland achieved significant therapeutic effects.
- A dose of 400 µg/gland resulted in a nearly complete elimination of bacterial counts within the mammary gland after 72 hours.
This study highlighted the importance of dosing regimens, indicating that higher doses yield better therapeutic outcomes while lower doses may only exhibit bacteriostatic effects .
Novel Formulations to Enhance Bioavailability
Recent advancements have focused on improving the delivery and stability of this compound through innovative formulations such as oily nanosuspensions.
Oily Nanosuspension Study
Research by Liu et al. (2022) developed an oily nanosuspension of this compound, demonstrating:
- Increased Bioavailability : The new formulation showed approximately 1.6 times greater bioavailability compared to conventional injections.
- Rapid Release : Enhanced release profiles were observed, which could improve therapeutic efficacy in clinical settings .
Residue Elimination Studies
The safety profile of this compound is further supported by studies examining its residue levels in cow's milk post-treatment.
Residue Elimination Data
Time Post-Administration (h) | Residue Level (µg/kg) |
---|---|
12 | 104.22 - 347.76 |
24 | 10.43 - 52.84 |
36 | <20 (MRL threshold) |
These findings indicate that this compound residues fall below the maximum residue limits within a short time frame, ensuring safety for consumers .
属性
CAS 编号 |
123766-80-3 |
---|---|
分子式 |
C23H26N6O9S3 |
分子量 |
626.7 g/mol |
IUPAC 名称 |
(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(5,6,7,8-tetrahydroquinolin-1-ium-1-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;sulfuric acid |
InChI |
InChI=1S/C23H24N6O5S2.H2O4S/c1-34-27-16(14-11-36-23(24)25-14)19(30)26-17-20(31)29-18(22(32)33)13(10-35-21(17)29)9-28-8-4-6-12-5-2-3-7-15(12)28;1-5(2,3)4/h4,6,8,11,17,21H,2-3,5,7,9-10H2,1H3,(H3-,24,25,26,30,32,33);(H2,1,2,3,4)/b27-16+;/t17-,21-;/m1./s1 |
InChI 键 |
KYOHRXSGUROPGY-WVEKLOCCSA-N |
手性 SMILES |
CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O |
规范 SMILES |
CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=CC5=C4CCCC5)C(=O)[O-].OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。